molecular formula C15H14ClNO3 B12808296 (2-Chloro-5-nitrophenyl)-phenylmethanone;ethane

(2-Chloro-5-nitrophenyl)-phenylmethanone;ethane

Cat. No.: B12808296
M. Wt: 291.73 g/mol
InChI Key: NLMWZEIXXWZQHN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-5-nitrophenyl)-phenylmethanone typically involves the reaction of 2-chloro-5-nitrobenzoyl chloride with benzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The process involves careful control of temperature, pressure, and reaction time to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-5-nitrophenyl)-phenylmethanone undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2-Chloro-5-nitrophenyl)-phenylmethanone is used in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: In the study of enzyme inhibition and protein interactions.

    Medicine: As a precursor in the synthesis of pharmaceutical compounds.

    Industry: Used in the production of dyes and pigments

Mechanism of Action

The mechanism of action of (2-Chloro-5-nitrophenyl)-phenylmethanone involves its interaction with specific molecular targets. For instance, the compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can affect various biochemical pathways, leading to the desired therapeutic or experimental outcomes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Chloro-5-nitrophenyl)-phenylmethanone is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its structural features make it a versatile intermediate in organic synthesis, distinguishing it from other similar compounds .

Properties

Molecular Formula

C15H14ClNO3

Molecular Weight

291.73 g/mol

IUPAC Name

(2-chloro-5-nitrophenyl)-phenylmethanone;ethane

InChI

InChI=1S/C13H8ClNO3.C2H6/c14-12-7-6-10(15(17)18)8-11(12)13(16)9-4-2-1-3-5-9;1-2/h1-8H;1-2H3

InChI Key

NLMWZEIXXWZQHN-UHFFFAOYSA-N

Canonical SMILES

CC.C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl

Origin of Product

United States

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